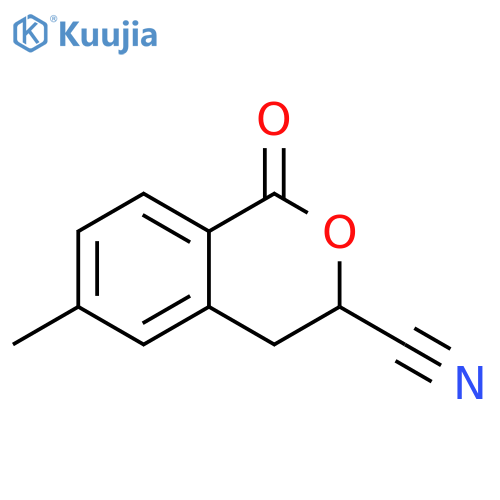

Cas no 2137839-80-4 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-)

2137839-80-4 structure

商品名:1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-

CAS番号:2137839-80-4

MF:C11H9NO2

メガワット:187.194662809372

CID:5258940

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-

-

- インチ: 1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-12)14-11(10)13/h2-4,9H,5H2,1H3

- InChIKey: WXJRFHVMOBYDCR-UHFFFAOYSA-N

- ほほえんだ: C1(C#N)OC(=O)C2=CC=C(C)C=C2C1

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397030-0.1g |

6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2137839-80-4 | 95.0% | 0.1g |

$867.0 | 2025-03-16 | |

| Enamine | EN300-397030-0.25g |

6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2137839-80-4 | 95.0% | 0.25g |

$906.0 | 2025-03-16 | |

| Enamine | EN300-397030-2.5g |

6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2137839-80-4 | 95.0% | 2.5g |

$1931.0 | 2025-03-16 | |

| Enamine | EN300-397030-0.05g |

6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2137839-80-4 | 95.0% | 0.05g |

$827.0 | 2025-03-16 | |

| Enamine | EN300-397030-10.0g |

6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2137839-80-4 | 95.0% | 10.0g |

$4236.0 | 2025-03-16 | |

| Enamine | EN300-397030-5.0g |

6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2137839-80-4 | 95.0% | 5.0g |

$2858.0 | 2025-03-16 | |

| Enamine | EN300-397030-1.0g |

6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2137839-80-4 | 95.0% | 1.0g |

$986.0 | 2025-03-16 | |

| Enamine | EN300-397030-0.5g |

6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2137839-80-4 | 95.0% | 0.5g |

$946.0 | 2025-03-16 |

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2137839-80-4 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-) 関連製品

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬